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Compound of Interest

Compound Name: Verapamil-d7

Cat. No.: B15138418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectral fragmentation pattern of
Verapamil-d7, a deuterated analog of the calcium channel blocker Verapamil. This information
is critical for the development of robust bioanalytical methods, particularly for pharmacokinetic
and metabolic studies where Verapamil-d7 is commonly used as an internal standard.

Introduction to Verapamil and its Deuterated Analog

Verapamil is a widely used pharmaceutical agent for the treatment of hypertension, angina, and
cardiac arrhythmias. In quantitative bioanalysis, stable isotope-labeled internal standards are
essential for achieving high accuracy and precision by correcting for variations during sample
preparation and analysis. Verapamil-d7, with a molecular weight of approximately 461.6 g/mol
, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS)
based assays of Verapamil.[1]

Mass Spectral Fragmentation Pattern

Under typical positive ion electrospray ionization (ESI) conditions, Verapamil and its deuterated
analog, Verapamil-d7, undergo characteristic fragmentation upon collision-induced
dissociation (CID). The protonated molecule [M+H]* is the precursor ion for subsequent
fragmentation.

Fragmentation of Unlabeled Verapamil
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The mass spectrum of unlabeled Verapamil is well-characterized, exhibiting several key
fragment ions. The theoretical [M+H]* ion for Verapamil is observed at an m/z of 455.2910.[2]
The major product ions result from cleavages at specific bonds within the molecule's structure.
The most abundant and characteristic fragment ions are consistently reported at m/z 303.2,
260.2, 165.1, and 150.1.[2][3]

Inferred Fragmentation of Verapamil-d7

Direct experimental data for the fragmentation of Verapamil-d7 is not readily available in the
public domain. However, based on the known fragmentation pathways of Verapamil and the
location of the deuterium labels on the isopropyl group, a highly predictable fragmentation
pattern can be inferred. The seven deuterium atoms increase the mass of the precursor ion
and any fragment containing this moiety by 7 Daltons.

The protonated molecular ion of Verapamil-d7 is expected at an m/z of approximately 462.3.
The major fragmentation pathways of Verapamil do not involve the loss of the isopropyl group.
Therefore, the primary fragment ions of Verapamil-d7 are expected to show a +7 Da mass
shift compared to the corresponding fragments of unlabeled Verapamil.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major product
ions of Verapamil and the inferred values for Verapamil-d7.

Compound Precursor lon [M+H]* (m/z) Major Product lons (m/z)
Verapamil 455.3 303.2, 165.1, 150.1
Verapamil-d7 462.3 310.2, 165.1, 150.1

Proposed Fragmentation Pathway

The fragmentation of Verapamil-d7 is initiated by the cleavage of the bond between the nitrile-
bearing quaternary carbon and the adjacent methylene group of the propyl chain. This leads to
the formation of the major fragment ion at m/z 310.2. Subsequent fragmentations of other parts
of the molecule that do not contain the deuterated isopropyl group will result in fragments with
the same m/z as those from unlabeled Verapamil.
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Inferred Fragmentation Pathway of Verapamil-d7

Verapamil-d7
[M+H]*
m/z 462.3

Fragment 1 Fragment 2
m/z 310.2 m/z 165.1

Loss of CH3

Fragment 3
m/z 150.1

Bioanalytical Workflow for Verapamil

Sample Collection
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(Verapamil-d7)

Sample Preparation
(e.g., LLE)
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Data Processing and
Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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